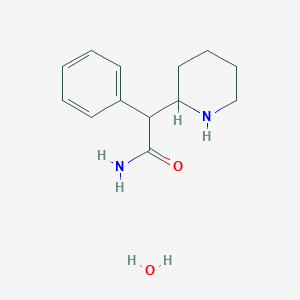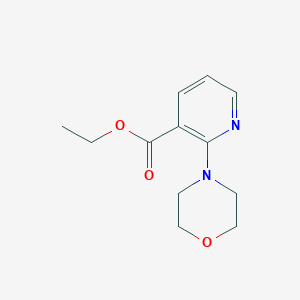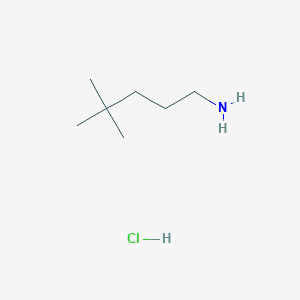
4-(5-メチル-1H-1,2,4-トリアゾール-1-イル)安息香酸
説明
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤開発
1,2,4-トリアゾール誘導体は、抗がん剤としての可能性について広く研究されてきました。 4-(5-メチル-1H-1,2,4-トリアゾール-1-イル)安息香酸を含む、1,2,4-トリアゾールから合成された新規化合物は、様々なヒト癌細胞株に対して有望な細胞毒性を示しています 。これらの化合物は、正常細胞への損傷を最小限に抑えながら癌細胞を選択的に標的にすることができ、化学療法薬の候補となっています。
抗菌薬設計
1,2,4-トリアゾール誘導体は、その顕著な抗菌特性でも知られています。 研究により、これらの化合物は、現在の抗生物質に耐性のあるものも含め、幅広い細菌に対して効果的であることが示されています 。1,2,4-トリアゾール環を組み込んだ新規抗菌薬の設計は、増え続ける微生物耐性に対抗する上で非常に重要です。
癌治療におけるアポトーシスの誘導
特定の1,2,4-トリアゾール誘導体は、癌細胞におけるアポトーシス誘導能について評価されてきました。 4-(1H-1,2,4-トリアゾール-1-イル)安息香酸のような化合物に関する研究では、アポトーシス誘導に対する効果が示されており、これは癌治療戦略における重要なメカニズムです .
薬理学的分析
1,2,4-トリアゾール誘導体と様々な酵素との結合親和性と相互作用は、薬理学的分析の対象となっています。 これらの相互作用は、薬化学におけるこれらの化合物の治療の可能性と安全性プロファイルを理解するために非常に重要です .
比較薬効試験
より効果的な癌治療法を見つけるための研究において、1,2,4-トリアゾール誘導体は、ドキソルビシンなどの確立された薬物と比較されることが多いです。 これらの化合物で処理された癌細胞の生存率を評価することで、その有効性と代替治療としての可能性について洞察を得ることができます .
作用機序
Target of Action
The primary targets of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid are MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
The compound’s ability to induce apoptosis in cancer cells indicates that it may interfere with signals that normally prevent apoptosis in these cells .
Result of Action
The result of the action of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a significant reduction in the proliferation of MCF-7 and HCT-116 cancer cells . Some of the hybrids of this compound have shown to exhibit very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound might have a selective action on cancer cells, sparing normal cells to a certain extent .
生化学分析
Biochemical Properties
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the metabolic flux and altering the levels of specific metabolites . The interactions between 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid and these enzymes are crucial for understanding its potential therapeutic applications.
Cellular Effects
The effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, studies have demonstrated that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it has been observed to have cytotoxic effects on various tumor cell lines, further highlighting its significance in cancer research .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid involves its binding interactions with biomolecules. This compound has been shown to bind to specific enzymes, leading to their inhibition or activation . For example, it can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can modulate gene expression by interacting with transcription factors, further elucidating its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors . Long-term studies have shown that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Metabolic Pathways
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to affect the levels of specific metabolites, thereby influencing cellular metabolism . Understanding the metabolic pathways associated with 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity . Studies have shown that 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid can be transported across cell membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, including the nucleus and mitochondria . The targeting signals and post-translational modifications that direct 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid to these compartments are essential for understanding its role in cellular processes . Additionally, the subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical properties .
特性
IUPAC Name |
4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRAGXPNKDBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)


![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)






![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)
